Stereochemical Configuration: Trans (2S,6S) vs. Cis (2R,6S) Diastereomer
The (2S,6S) isomer is the trans configured diastereomer, defined by C[C@H]1CNC[C@H](C)N1C SMILES, with both methyl substituents oriented on opposite faces of the piperazine ring. In contrast, the (2R,6S) isomer (CAS 147539-61-5) is the cis diastereomer (C[C@@H]1CNC[C@@H](N1C)C). This configurational difference results in distinct spatial vectors for the methyl groups, which in chiral ligand design translate to different dihedral angles and metal coordination geometries [1]. In biological systems, trans-2,6-disubstituted piperazines have been shown to adopt chair conformations that place substituents in equatorial positions, whereas cis isomers force one substituent into an axial orientation, altering the pharmacophoric presentation [2].
| Evidence Dimension | Stereochemical configuration (relative orientation of C2 and C6 methyl groups) |
|---|---|
| Target Compound Data | Trans configuration: (2S,6S) isomer; SMILES C[C@H]1CNC[C@H](C)N1C |
| Comparator Or Baseline | Cis configuration: (2R,6S) isomer (CAS 147539-61-5); SMILES C[C@@H]1CNC[C@@H](N1C)C |
| Quantified Difference | Diastereomeric relationship; no numerical ΔG or ΔH available. Conformational analysis predicts equatorial-equatorial methyl orientation for trans, axial-equatorial for cis. |
| Conditions | Conformational analysis based on 6-membered ring chair conformations. |
Why This Matters
Selection of the trans (2S,6S) isomer is mandatory for synthetic routes requiring a specific diastereomer to ensure correct three-dimensional presentation of the piperazine scaffold in target molecules.
- [1] PubChem Compound Summary for CID 30720221, (2R,6S)-1,2,6-Trimethylpiperazine. National Center for Biotechnology Information, 2025. View Source
- [2] Mickelson, J. W.; Belonga, K. L.; Jacobsen, E. J. Asymmetric Synthesis of 2,6-Methylated Piperazines. J. Org. Chem. 1995, 60, 4177-4183. View Source
